Pyrido[3,2-H]cinnoline
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Overview
Description
Pyrido[3,2-H]cinnoline is a heterocyclic compound that belongs to the class of cinnolines It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-H]cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 6-hydroxylaminoquinoline with xanthine oxidase or the reduction of 6-nitroquinoline with glucose in an alkaline medium (30% NaOH) can yield this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-H]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Pyrido[3,2-H]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Pyrido[3,2-H]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrido[3,2-H]cinnoline can be compared with other similar compounds, such as:
Cinnoline: A parent compound with a similar fused ring system but lacking the pyridine ring.
Quinoxaline: Another fused heterocyclic compound with a benzene ring fused to a pyrazine ring.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable target for synthetic and medicinal chemists
Properties
CAS No. |
231-20-9 |
---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[3,2-h]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H |
InChI Key |
OUTISQSDRYHMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1 |
Origin of Product |
United States |
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